1-(4-氟苯基)-N-丙基甲磺酰胺

描述

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves various strategies, including the dehydrative synthesis of vinylsulfonamides from corresponding alcohols using a MeSO2Cl/organic base system. This method offers a simple, efficient, and general protocol for obtaining such compounds, avoiding the isolation of intermediate mesyl derivatives through a one-pot formation and elimination process (2020, Kharkov University Bulletin Chemical Series).

Molecular Structure Analysis

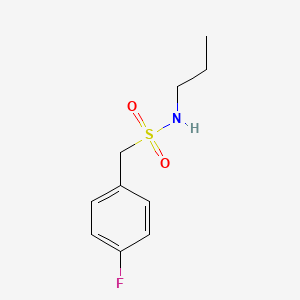

The molecular structure of “1-(4-fluorophenyl)-N-propylmethanesulfonamide” is expected to resemble closely related sulfonamide derivatives. Studies on N‐(4‐Fluorophenyl)methanesulfonamide have shown that the amide hydrogen is positioned on one side of the benzene ring plane, making it available for biological interaction. The molecule's structure facilitates layer packing via N—H⋯O hydrogen bonds, indicating strong intermolecular interactions (B. Gowda, S. Foro, H. Fuess, 2007, Acta Crystallographica Section E-structure Reports Online).

Chemical Reactions and Properties

Fluorinated sulfonamides like “1-(4-fluorophenyl)-N-propylmethanesulfonamide” undergo various chemical reactions enhancing their biological activities and synthetic utility. For instance, direct fluorination under mild conditions can lead to novel alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, showing increased carbonic anhydrase inhibition due to enhanced sulfonamide acidity and lipophilicity (G. Blackburn, H. Türkmen, 2005, Organic & biomolecular chemistry).

科学研究应用

多氟烷基化学品微生物降解

含全氟烷基部分的多氟烷基化学品广泛用于工业和商业应用。它们降解为全氟烷基羧酸 (PFCAs) 和磺酸 (PFSAs),如全氟辛酸 (PFOA) 和全氟辛烷磺酸 (PFOS),由于其毒性特征,对环境构成威胁。了解这些化学品微生物降解途径、半衰期和脱氟潜力对于评估其环境归趋和影响至关重要。对重要前体(如基于氟代端粒的化合物和全氟烷基磺酰胺衍生物)的实验室研究有助于弥合在环境样品中检测这些化学品的知识差距 (Liu & Avendaño, 2013).

氟碳制冷剂和合成

自 20 世纪 30 年代以来,氟碳合成已显著发展,其应用已扩展到制冷剂、泡沫膨胀剂、气雾剂推进剂和精密溶剂。从 CFC 到 HCFC、HFC 和 HFO,C1-C4 卤代烃的发展一直受到市场需求和监管限制的推动。氟碳合成中的关键转化包括交换氟化、氢卤化、脱氢卤化和加成,特别关注对传统化学品更环保的替代品 (Sicard & Baker, 2020).

长链 PFAS 的氟化替代品

用氟化替代品取代长链全氟烷基羧酸 (PFCAs) 和全氟烷基磺酸 (PFSAs) 的过渡自 2000 年以来一直在进行。已鉴定出 20 多种氟化物质,应用于氟聚合物制造、表面处理和灭火泡沫等各个行业。尽管它们被广泛使用,但这些替代品的安全性与环境影响仍不清楚,这突出了对风险进行进一步评估和生成数据需求 (Wang et al., 2013).

氟作为氢键受体

评估有机氟作为氢键受体的研究揭示了其在分子相互作用中的作用。对有机氟化合物的综述表明,虽然氟可以参与短氢键,但它作为氢键受体的能力相对于其他官能团而言相对较弱。这种见解对于设计具有所需特性的含氟药物和材料至关重要 (Howard et al., 1996).

有机荧光团在分子成像中的毒性

用于体内癌症诊断的荧光团具有潜在的毒性风险。对广泛使用的荧光团(包括 FDA 批准的化合物,如吲哚菁绿和荧光素)的综述强调了在临床应用前进行彻底毒性评估的必要性。尽管许多非 FDA 批准的荧光团缺乏广泛的毒性数据,但它们在分子成像探针中以低于报告毒性剂量使用似乎很有前景 (Alford et al., 2009).

属性

IUPAC Name |

1-(4-fluorophenyl)-N-propylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVVRXMKQUYABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-propylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4581365.png)

![N-(3-ethoxypropyl)-2-{3-[(4-isopropylphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4581367.png)

![3-[4-oxo-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4581374.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(4-nitrophenyl)acetamide](/img/structure/B4581381.png)

![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]oxy}-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4581386.png)

![2-[4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B4581402.png)

![3-[(4-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4581415.png)

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4581427.png)

![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)

![3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4581437.png)

![methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4581456.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)